

AZ-33 Solubility Data & Formulation Strategies

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Compound Focus: AZ-33

Cat. No.: S519955

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The core quantitative data for **AZ-33**, as provided by the manufacturer Selleckchem, is summarized in the table below. This data is crucial for planning your experiments [1].

Solvent / Formulation	Solubility / Concentration	Notes & Critical Precautions
DMSO	100 mg/mL (200.98 mM)	• Critical: Use fresh, dry DMSO . Moisture-absorbing DMSO significantly reduces solubility [1].
Water	Insoluble (< 1 mg/mL)	Not a viable solvent for this compound [1].
Ethanol	Insoluble (< 1 mg/mL)	Not a viable solvent for this compound [1].
In Vivo - Homogeneous Suspension	≥ 5 mg/mL	Prepared in CMC-Na solution. Mix evenly to obtain a homogeneous suspension [1].
In Vivo - Clear Solution (1)	5.000 mg/mL (10.05 mM)	Formulation: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH ₂ O. Must be prepared in the order listed and used immediately [1].
In Vivo - Clear Solution (2)	0.625 mg/mL (1.26 mM)	Formulation: 5% DMSO + 95% Corn Oil. Mix evenly; use immediately [1].

For context, **AZ-33** is a potent inhibitor of lactate dehydrogenase A (LDHA) and belongs to the **Biopharmaceutical Classification System (BCS) Class IV**, which includes compounds with **low solubility and low permeability** [2] [3]. This classification highlights a key challenge in its development.

Troubleshooting Guide & FAQs

Frequently Asked Questions

Q1: Why is solubility a critical parameter in drug development? Solubility is a primary factor affecting a drug's bioavailability. For orally administered drugs, it must dissolve in gastrointestinal fluids to be absorbed. Poor solubility often leads to slow absorption, variable exposure, and inadequate therapeutic effect [2] [3].

Q2: What is the difference between thermodynamic and kinetic solubility?

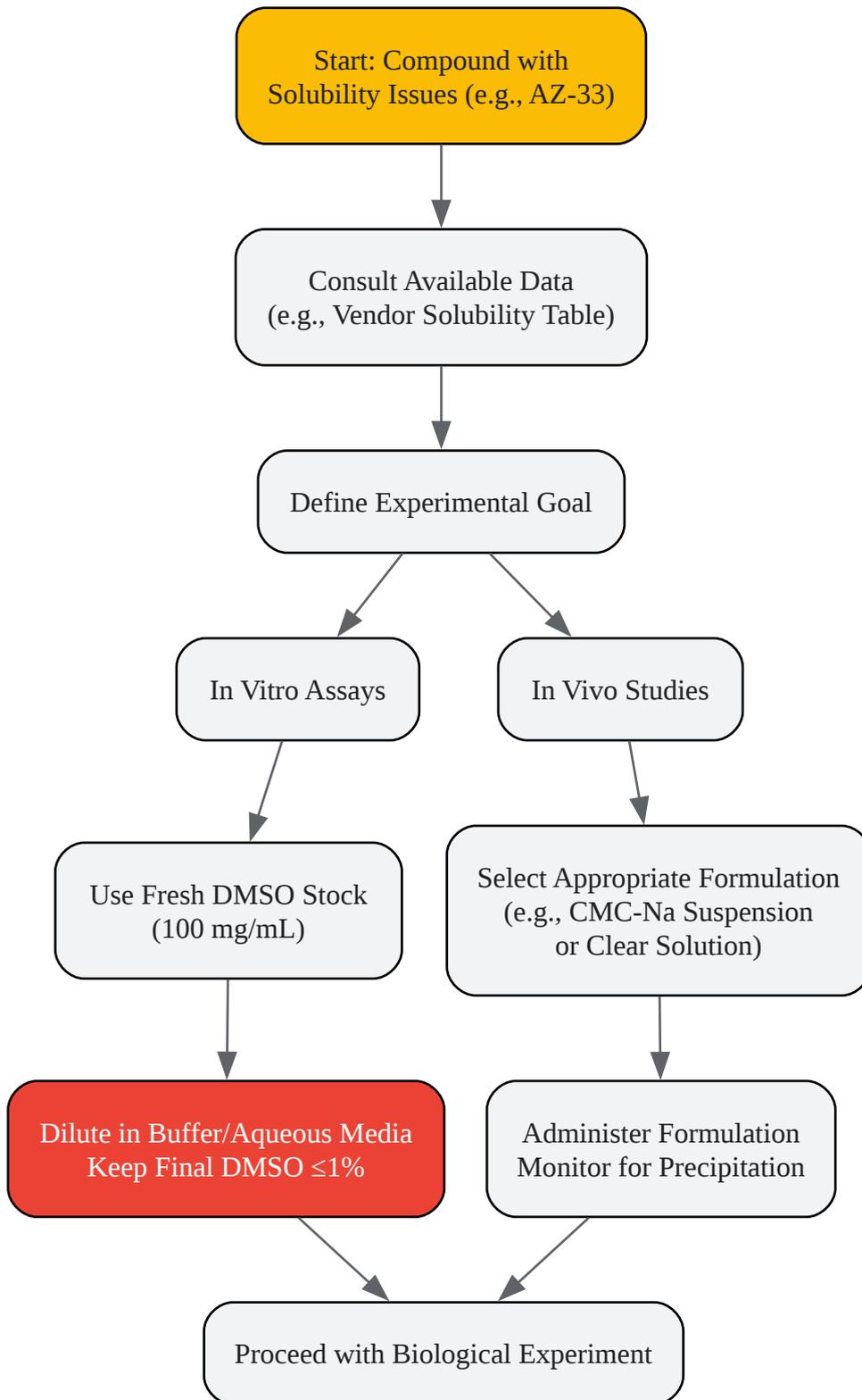
- **Thermodynamic Solubility:** The maximum concentration of a compound at equilibrium with its most stable crystalline form in a specific solvent. It is the "true" solubility and is measured during lead optimization [4] [5].
- **Kinetic Solubility:** Often measured early in discovery by diluting a DMSO stock solution into a buffer. It indicates the concentration at which precipitation begins but does not guarantee a stable, equilibrium state [4].

Q3: Our AZ-33 precipitated in the assay buffer. What could be the reason? This is a common issue when working with compounds dissolved in DMSO. The high dilution into an aqueous buffer can rapidly exceed the compound's kinetic solubility, causing precipitation. To mitigate this:

- Ensure the final DMSO concentration in your assay is as low as possible (typically $\leq 1\%$).
- Consider using one of the validated **in vivo formulations** from the table above, even for cell-based assays, as they are designed to maintain compound solubility in aqueous environments [1].

Experimental Workflow for Solubility Assessment

The following diagram outlines a logical workflow for handling a compound with known solubility issues like **AZ-33**, based on general best practices and the specific data available.



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Experimental Protocols & Enhancement Strategies

While specific protocols for preparing **AZ-33** nanosuspensions or solid dispersions were not found, the following general methodologies, cited for other BCS Class IV drugs, can serve as a starting point for your own optimization of **AZ-33** [2] [3].

Protocol: Preparation of a Nanosuspension

This strategy reduces particle size to increase surface area and dissolution rate.

- **Principle:** A pharmaceutical nanosuspension consists of pure drug nanoparticles (200-600 nm) stabilized by surfactants, leading to high dissolution velocity [3].
- **Method:** The drug is subjected to size reduction through techniques like wet media milling or high-pressure homogenization in the presence of stabilizers like **PEG 6000** and **Tween 80** [3].
- **Characterization:** The resulting nanosuspension should be characterized for particle size distribution (via dynamic light scattering), zeta potential, and in-vitro dissolution profile [3].

Protocol: Preparation of Solid Dispersions

This method disperses the drug at a molecular level in a hydrophilic polymer matrix.

- **Principle:** The drug is dispersed in a water-soluble carrier (e.g., **PVP** or **Soluplus**) to create a high-energy, readily soluble amorphous form [3].
- **Method (Solvent Evaporation):**
 - Dissolve both **AZ-33** and the polymer in a common volatile solvent (e.g., methanol, acetone).
 - Remove the solvent rapidly under reduced pressure or by spray drying.
 - Collect the solid residue, dry, and grind into a powder [3].
- **Characterization:** Techniques like differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) are used to confirm the amorphous state of the drug.

Protocol: Using the Liquisolid Technique

This technique can enhance dissolution by increasing drug wettability.

- **Principle:** A liquid drug solution (e.g., **AZ-33** dissolved in **Capmul MCM** or **Captex**) is converted into a free-flowing, compressible powder by blending with a carrier and coating material [3].

- **Method:** The drug is first dissolved in a non-volatile liquid vehicle. This liquid medication is then incorporated into a porous carrier material (e.g., cellulose). Finally, a coating material (e.g., silica) is added to cover the wet carrier particles and render the powder free-flowing [3].

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